3-(chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole hydrochloride
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Overview
Description
3-(chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its chloromethyl group, which can participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole hydrochloride typically involves the chloromethylation of 1,5-dimethyl-1,2,4-triazole. This can be achieved through the reaction of 1,5-dimethyl-1,2,4-triazole with formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, and substituted triazoles.
Oxidation Reactions: Formation of aldehydes and carboxylic acids.
Reduction Reactions: Formation of dihydrotriazoles.
Scientific Research Applications
3-(chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in the development of antifungal and antibacterial agents.
Industry: Utilized in the production of polymers and as a cross-linking agent in various materials.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacks the chloromethyl and dimethyl groups.
3-(Bromomethyl)-1,5-dimethyl-1,2,4-triazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-(Chloromethyl)-1,2,4-triazole: Lacks the dimethyl groups present in 3-(chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloromethyl and dimethyl groups enhances its versatility as a synthetic intermediate and its potential as a bioactive compound.
Properties
IUPAC Name |
3-(chloromethyl)-1,5-dimethyl-1,2,4-triazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c1-4-7-5(3-6)8-9(4)2;/h3H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORTUUZANXBFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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